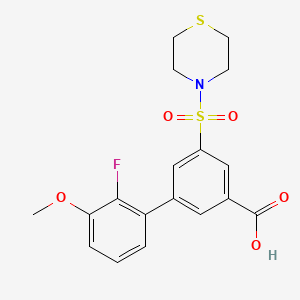![molecular formula C15H19N5O B5468804 N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5468804.png)
N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide, commonly known as PTE, is a chemical compound that has gained attention in scientific research due to its potential applications as a biological probe and therapeutic agent. PTE is a triazole-based compound that is synthesized through a multistep process, and its mechanism of action is still being studied.
科学的研究の応用
PTE has been studied for its potential applications as a biological probe and therapeutic agent. It has been shown to have inhibitory effects on certain enzymes and receptors, making it useful in the study of biological pathways and disease mechanisms. PTE has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
The mechanism of action of PTE is still being studied, but it is thought to act as an inhibitor of certain enzymes and receptors. PTE has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
PTE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. PTE has also been shown to have anti-inflammatory effects, as it inhibits the activity of COX-2. In addition, PTE has been shown to have neuroprotective effects, as it protects against oxidative stress and apoptosis in neuronal cells.
実験室実験の利点と制限
PTE has several advantages for use in lab experiments. It is relatively easy to synthesize, and its inhibitory effects on enzymes and receptors make it a useful tool for studying biological pathways and disease mechanisms. However, PTE has some limitations as well. Its low yield and limited solubility in aqueous solutions can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on PTE. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of PTE in cancer cells and to evaluate its efficacy in vivo. Another area of interest is the development of PTE derivatives with improved solubility and bioavailability. Finally, PTE could be further studied for its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of PTE involves a multistep process that begins with the reaction of 1-phenyl-2-bromoethane with pyrrolidine to form 1-phenyl-2-(1-pyrrolidinyl)ethane. This intermediate is then reacted with sodium azide to form 1-phenyl-2-(1-pyrrolidinyl)ethyl azide. The final step involves the reaction of the azide intermediate with ethyl isocyanoacetate to form PTE. The yield of PTE is typically around 50%.
特性
IUPAC Name |
N-(1-phenyl-2-pyrrolidin-1-ylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(13-10-16-19-18-13)17-14(11-20-8-4-5-9-20)12-6-2-1-3-7-12/h1-3,6-7,10,14H,4-5,8-9,11H2,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLBTZFIJOSDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)NC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride](/img/structure/B5468722.png)
![3-(4-bromophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5468729.png)
![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5468734.png)
![N-(2-ethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5468738.png)


![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5468766.png)
![4-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5468772.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5468786.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5468789.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5468796.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5468799.png)
![5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5468809.png)